![molecular formula C17H18N2OS B5521779 5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5521779.png)
5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with dimethyl and phenylpropyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one typically involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene with appropriate aldehydes or ketones, followed by cyclization and further functionalization steps. One common method involves the use of phosphorus oxychloride as a cyclizing agent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylpropyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: Known for its anticancer activity.
3-Ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Exhibits potent anticancer activity.
Spirocyclic thieno[2,3-d]pyrimidin-4-one derivatives: Known for their antimicrobial activity.
Uniqueness
5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.
Properties
IUPAC Name |
5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-13(2)21-16-15(12)17(20)19(11-18-16)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYOJBDQWCLLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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